molecular formula C21H24N2O5 B11024139 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11024139
M. Wt: 384.4 g/mol
InChI Key: OVJMWMALKRIFNR-UHFFFAOYSA-N
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Description

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, a hydroxyphenyl group, and a dimethoxyphenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the Dimethoxyphenyl Group: This step often involves a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzene and an appropriate alkylating agent.

    Introduction of the Hydroxyphenyl Group: This can be done through a nucleophilic substitution reaction where a hydroxyphenyl group is introduced to the intermediate compound.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical and biological properties that may not be present in similar compounds.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24N2O5/c1-27-18-8-3-14(11-19(18)28-2)9-10-23-13-15(12-20(23)25)21(26)22-16-4-6-17(24)7-5-16/h3-8,11,15,24H,9-10,12-13H2,1-2H3,(H,22,26)

InChI Key

OVJMWMALKRIFNR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2CC(CC2=O)C(=O)NC3=CC=C(C=C3)O)OC

Origin of Product

United States

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